4-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)benzonitrile
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Overview
Description
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is a complex organic compound that features a benzodioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin ring.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Lithium Hydride (LiH): Used as a base in substitution reactions.
N,N-Dimethylformamide (DMF): Used as a solvent in various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-alkyl or N-aralkyl derivatives .
Scientific Research Applications
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential therapeutic effects, particularly as a cholinesterase enzyme inhibitor for treating Alzheimer’s disease.
Antibacterial Agents: Some derivatives of the compound have shown significant antibacterial activity.
Materials Science: The compound’s unique structure makes it a candidate for various materials science applications, although specific examples are limited.
Mechanism of Action
The mechanism of action for 4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile involves its interaction with specific molecular targets. For instance, some derivatives act as cholinesterase inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of Alzheimer’s disease treatment.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the nitrile and amino groups.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: An intermediate in the synthesis of the target compound.
Uniqueness
4-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is unique due to its complex structure, which combines a benzodioxin ring with nitrile and amino functionalities. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C18H18N2O2/c1-20(12-15-4-2-14(11-19)3-5-15)13-16-6-7-17-18(10-16)22-9-8-21-17/h2-7,10H,8-9,12-13H2,1H3 |
InChI Key |
HULXVIYOJPCJAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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